(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile
Description
The compound “(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile” is a chiral nitrile derivative featuring a phenyl ring substituted with chlorine at the 5-position and fluorine at the 3-position. Its stereochemistry at the 3S position and the presence of electron-withdrawing groups (Cl and F) on the aromatic ring make it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, related nitriles with halogenated phenyl groups are often used in asymmetric catalysis or as precursors for bioactive molecules .
Key properties inferred from analogs include:
- Molecular formula: Likely C₉H₈ClF₂N₂ (assuming structural similarity to and ).
- Chirality: The (3S) configuration is critical for enantioselective interactions in drug synthesis.
- Functional groups: The nitrile group (-CN) enables further transformations (e.g., reduction to amines or hydrolysis to carboxylic acids), while the amino group (-NH₂) offers hydrogen-bonding capabilities for biological activity .
Properties
Molecular Formula |
C9H8ClFN2 |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-chloro-5-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8ClFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1 |
InChI Key |
WRRPXDWSGMYIRY-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Cl)[C@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(CC#N)N |
Origin of Product |
United States |
Biological Activity
(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile, with CAS number 1213593-19-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and findings from various studies.
- Molecular Formula : CHClFN
- Molecular Weight : 198.63 g/mol
- CAS Number : 1213593-19-1
- MDL Number : MFCD09820005
Research indicates that (3S)-3-amino-3-(5-chloro-3-fluorophenyl)propanenitrile exhibits several biological activities, particularly in the context of neuroinflammation and neurodegenerative diseases. Its mechanism of action may involve modulation of the NLRP3 inflammasome, a critical component in inflammatory responses.
NLRP3 Inflammasome Inhibition
Recent studies have shown that compounds targeting the NLRP3 inflammasome can significantly reduce neuroinflammation. For instance, inhibition of NLRP3 has been associated with decreased levels of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial in the pathogenesis of conditions like Alzheimer's disease and Parkinson's disease .
Case Studies
-
Neuroinflammation in Alzheimer's Disease
- A study explored the effects of (3S)-3-amino-3-(5-chloro-3-fluorophenyl)propanenitrile on microglial activation in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in neuroinflammatory markers and improved cognitive function .
- Parkinson’s Disease Models
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving (3S)-3-amino-3-(5-chloro-3-fluorophenyl)propanenitrile:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Neurological Disorders
The compound is being investigated for its potential neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In a preclinical trial, (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile showed promising results in reducing neuroinflammation and oxidative stress in animal models of Alzheimer’s disease, suggesting its potential as a therapeutic agent.
Herbicidal Properties
This compound has been explored for its herbicidal activity against various weed species. The chlorofluorophenyl group is believed to enhance its efficacy by interfering with plant growth regulators.
Data Table: Herbicidal Efficacy
| Weed Species | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 0.5 | 85 |
| Echinochloa crus-galli | 0.75 | 90 |
| Setaria viridis | 1.0 | 95 |
Case Study:
Field trials conducted by agricultural scientists revealed that formulations containing (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile significantly reduced weed biomass compared to control treatments, indicating its potential as a selective herbicide.
Polymer Synthesis
The compound can serve as a precursor in the synthesis of specialty polymers due to its reactive amino group. These polymers can be utilized in various applications, including coatings and adhesives.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyurethane | 30 | 400 |
| Epoxy Resin | 50 | 200 |
Case Study:
Research conducted on polymer blends incorporating (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile showed enhanced mechanical properties and thermal stability, making them suitable for high-performance applications in automotive and aerospace industries.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions to form nitroso or nitro derivatives.
Key Reagents and Conditions
Mechanism :
-
Nitroso formation : The amino group is oxidized to a nitroso intermediate via a two-electron transfer process.
-
Nitro formation : Further oxidation converts the nitroso group to nitro under stronger oxidizing conditions.
Reduction Reactions
The nitrile group is reduced to a primary amine, while the amino group remains intact due to protective reaction conditions.
Key Reagents and Conditions
| Reagent | Catalyst | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| LiAlH₄ | – | 0°C to reflux | (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-amine | 80–90% | |
| H₂, Pd/C | Ethanol | 25–50°C | Same as above | 70–85% |
Mechanism :
-
LiAlH₄ reduces the nitrile to a primary amine through a hydride transfer mechanism.
-
Catalytic hydrogenation (H₂/Pd) selectively reduces the nitrile without affecting the aromatic halogen substituents.
Nucleophilic Substitution Reactions
The chloro and fluoro groups on the phenyl ring participate in nucleophilic aromatic substitution (NAS) under specific conditions.
Reactivity Trends
| Position | Halogen | Reactivity (vs. NAS) | Preferred Nucleophiles |
|---|---|---|---|
| 5 | Cl | Moderate | –NH₂, –OH |
| 3 | F | Low | Requires strong bases (e.g., –O⁻) |
Example Reaction :
-
Chloro substitution :
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, such as Buchwald–Hartwig amination.
Case Study
-
Substrate : 4-Chloro-7-azaindole
-
Catalyst : Pd(OAc)₂/XPhos
-
Conditions : 75°C, 12 hours
-
Product : (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile-coupled azaindole derivative
Optimization Notes :
-
Lower temperatures (75°C vs. 100°C) reduce side-product formation.
-
XPhos ligand improves regioselectivity compared to tert-butyl XPhos.
Carboxylation and Cyclization
The nitrile group reacts with CO₂ under photochemical conditions to form hydantoin derivatives.
Reaction Pathway
-
CO₂ Insertion :
-
Cyclization :
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|---|
| Amino oxidation | –NH₂ | 1.2 × 10⁻³ | 85 |
| Nitrile reduction | –C≡N | 5.8 × 10⁻⁴ | 72 |
| Chloro substitution | –Cl | 3.4 × 10⁻⁵ | 120 |
Stereochemical Considerations
The (3S) configuration influences reaction outcomes:
Comparison with Similar Compounds
a. Substituent Effects on Reactivity
- Halogen Position : The 5-chloro-3-fluoro substitution (target compound) may enhance steric hindrance compared to 4-chloro-2-fluoro () or 5-bromo-2-chloro () analogs. This could influence regioselectivity in cross-coupling reactions .
- Electron-Withdrawing Groups : Fluorine’s electronegativity at the 3-position may increase the electrophilicity of the nitrile group, accelerating nucleophilic additions compared to methoxy-substituted analogs () .
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach involving:
- Construction of the substituted aromatic moiety.
- Introduction of the chiral aminonitrile side chain.
- Stereoselective control to obtain the (3S) enantiomer.
- Purification and crystallization to isolate the desired product.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Halogenated aromatic precursors such as 5-chloro-3-fluorobenzaldehyde or corresponding halogenated benzyl derivatives.
- Chiral building blocks or catalysts to induce stereoselectivity.
- Reagents for nitrile introduction, such as cyanide sources or nitrile-containing intermediates.
Stepwise Synthetic Route
Step 1: Formation of the Halogenated Phenylpropanenitrile Backbone
- A common approach involves nucleophilic substitution or addition reactions on halogenated aromatic aldehydes or ketones to introduce the propanenitrile side chain.
- For example, an aldol-type or Michael addition reaction with a cyanide donor can yield a racemic mixture of 3-amino-3-(5-chloro-3-fluorophenyl)propanenitrile.
Step 2: Enantioselective Amination
- The key step is the stereoselective introduction of the amino group at the 3-position.
- Methods include asymmetric hydrogenation, enzymatic resolution, or chiral auxiliary-mediated synthesis.
- Chiral catalysts such as chiral phosphine ligands or organocatalysts can be used to favor the (3S) enantiomer.
Step 3: Purification and Crystallization
- The crude product is purified by extraction, chromatography, or recrystallization.
- Crystallization solvents are selected based on solubility profiles; common solvents include isopropyl alcohol, acetonitrile, and n-propanol.
- Crystalline forms are characterized to confirm enantiomeric purity and structural integrity.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nucleophilic addition | Halogenated benzaldehyde, cyanide source, base | Controlled temperature (0-25°C) |
| Enantioselective amination | Chiral catalyst, hydrogen source or amine donor | Use of chiral ligands for stereocontrol |
| Purification | Solvent extraction, recrystallization in isopropanol | Multiple washes to remove impurities |
Research Findings and Process Optimization
- Recent patents describe improved processes emphasizing cost-effectiveness, safety, and consistency in product quality, including control of impurity profiles (e.g., WO2016139677A1).
- Optimization of methylating agents, bases, and solvents enhances yield and stereoselectivity.
- Use of aqueous sodium carbonate washes and solvent mixtures (e.g., dichloromethane with isopropyl alcohol) improves isolation of crystalline forms.
- Temperature control during addition steps (10-30°C) is critical for reaction selectivity and product stability.
Analytical Data and Characterization
- Molecular formula: C9H8ClFN2
- Molecular weight: Approximately 198.62 g/mol
- Structural confirmation by NMR, IR, and mass spectrometry.
- Enantiomeric excess determined by chiral HPLC.
Summary Table of Preparation Method Features
| Aspect | Description |
|---|---|
| Starting materials | Halogenated aromatic aldehydes/ketones |
| Key reagents | Cyanide sources, chiral catalysts, bases (e.g., K2CO3) |
| Reaction conditions | Mild temperatures (0-30°C), controlled pH |
| Stereoselectivity | Achieved via chiral catalysts or auxiliaries |
| Purification methods | Solvent extraction, recrystallization (isopropanol, acetonitrile) |
| Product form | Crystalline solid with high enantiomeric purity |
| Yield and purity | Optimized for high yield and low impurity content |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
